REACTION_CXSMILES
|
[ClH:1].Cl.O[CH2:4][CH:5]1[CH2:10][N:9]([CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH2:8][CH2:7][N:6]1[CH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>S(Cl)(Cl)=O>[Cl:1][CH2:4][CH:5]1[CH2:10][N:9]([CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH2:8][CH2:7][N:6]1[CH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 |f:0.1.2|
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
Cl.Cl.OCC1N(CCN(C1)CC1=CC=CC=C1)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
79 mL
|
Type
|
solvent
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled
|
Type
|
CUSTOM
|
Details
|
excess thionyl chloride was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized in ethanol
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with acetone
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC1N(CCN(C1)CC1=CC=CC=C1)CC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |